Cas no 2228898-68-6 (1-(1-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}cyclopropyl)ethan-1-one)

1-(1-{4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}cyclopropyl)ethan-1-one is a specialized heterocyclic compound featuring a chlorinated pyrrolopyrimidine core fused with a cyclopropane-acetyl moiety. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the 4-chloro group enhances its utility as a versatile electrophile in cross-coupling reactions, while the cyclopropyl ketone functionality offers opportunities for further derivatization. Its rigid scaffold is advantageous in designing bioactive molecules, particularly kinase inhibitors and other targeted therapeutics. High purity and stability under standard conditions ensure consistent performance in research and industrial applications. The compound's synthetic flexibility and well-defined reactivity profile make it a preferred choice for advanced medicinal chemistry projects.
1-(1-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}cyclopropyl)ethan-1-one structure
2228898-68-6 structure
Product name:1-(1-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}cyclopropyl)ethan-1-one
CAS No:2228898-68-6
MF:C11H10ClN3O
Molecular Weight:235.669600963593
CID:6000819
PubChem ID:165741145

1-(1-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}cyclopropyl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(1-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}cyclopropyl)ethan-1-one
    • 2228898-68-6
    • EN300-1993161
    • 1-(1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}cyclopropyl)ethan-1-one
    • インチ: 1S/C11H10ClN3O/c1-6(16)11(2-3-11)7-4-13-10-8(7)9(12)14-5-15-10/h4-5H,2-3H2,1H3,(H,13,14,15)
    • InChIKey: KRXLRBNUDNBQRA-UHFFFAOYSA-N
    • SMILES: ClC1=C2C(=NC=N1)NC=C2C1(C(C)=O)CC1

計算された属性

  • 精确分子量: 235.0512396g/mol
  • 同位素质量: 235.0512396g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 318
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 58.6Ų

1-(1-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}cyclopropyl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1993161-0.05g
1-(1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}cyclopropyl)ethan-1-one
2228898-68-6
0.05g
$1308.0 2023-09-16
Enamine
EN300-1993161-10.0g
1-(1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}cyclopropyl)ethan-1-one
2228898-68-6
10g
$6697.0 2023-05-31
Enamine
EN300-1993161-5.0g
1-(1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}cyclopropyl)ethan-1-one
2228898-68-6
5g
$4517.0 2023-05-31
Enamine
EN300-1993161-5g
1-(1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}cyclopropyl)ethan-1-one
2228898-68-6
5g
$4517.0 2023-09-16
Enamine
EN300-1993161-1g
1-(1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}cyclopropyl)ethan-1-one
2228898-68-6
1g
$1557.0 2023-09-16
Enamine
EN300-1993161-1.0g
1-(1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}cyclopropyl)ethan-1-one
2228898-68-6
1g
$1557.0 2023-05-31
Enamine
EN300-1993161-0.25g
1-(1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}cyclopropyl)ethan-1-one
2228898-68-6
0.25g
$1432.0 2023-09-16
Enamine
EN300-1993161-0.1g
1-(1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}cyclopropyl)ethan-1-one
2228898-68-6
0.1g
$1371.0 2023-09-16
Enamine
EN300-1993161-10g
1-(1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}cyclopropyl)ethan-1-one
2228898-68-6
10g
$6697.0 2023-09-16
Enamine
EN300-1993161-0.5g
1-(1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}cyclopropyl)ethan-1-one
2228898-68-6
0.5g
$1495.0 2023-09-16

1-(1-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}cyclopropyl)ethan-1-one 関連文献

1-(1-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}cyclopropyl)ethan-1-oneに関する追加情報

Professional Introduction to Compound with CAS No. 2228898-68-6 and Product Name: 1-(1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}cyclopropyl)ethan-1-one

The compound identified by the CAS number 2228898-68-6 and the product name 1-(1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}cyclopropyl)ethan-1-one represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential applications in drug discovery and therapeutic development. The structural framework of this molecule incorporates a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core, which is a well-known scaffold in medicinal chemistry, renowned for its biological activity and versatility in designing novel therapeutic agents.

Recent studies have highlighted the importance of pyrrolo[2,3-d]pyrimidine derivatives in the development of small-molecule inhibitors targeting various biological pathways. These derivatives exhibit remarkable binding affinity to enzymes and receptors involved in critical cellular processes, making them promising candidates for treating a wide range of diseases, including cancer, inflammation, and infectious disorders. The introduction of a cyclopropyl group at the 1-position of the pyrrolopyrimidine core in this compound enhances its pharmacological properties by improving metabolic stability and binding interactions with biological targets.

The 4-chloro substituent on the pyrrolopyrimidine ring is particularly noteworthy, as it serves as a key pharmacophore that modulates the electronic and steric properties of the molecule. This substitution pattern has been extensively studied in the context of developing kinase inhibitors, where the chlorine atom contributes to optimal interactions with the active site residues of target enzymes. The compound’s ethanone moiety at the 1-position further extends its structural diversity, allowing for additional functionalization and optimization.

In the realm of pharmaceutical research, this compound has been explored for its potential as an inhibitor of protein kinases, which are enzymes implicated in numerous diseases. Kinases play a crucial role in cell signaling pathways, and their dysregulation is often associated with tumorigenesis and other pathological conditions. By targeting these kinases, small-molecule inhibitors like this one can modulate downstream signaling cascades, leading to therapeutic effects. Preliminary computational studies suggest that the cyclopropyl-substituted ethanone derivative may exhibit high selectivity for certain kinase isoforms, minimizing off-target effects.

Moreover, the structural features of this compound align with emerging trends in drug design, where multifunctional scaffolds are being developed to simultaneously target multiple disease-related pathways. The presence of both the pyrrolopyrimidine and cyclopropyl moieties provides a unique combination of biochemical properties that could enhance drug efficacy and reduce resistance mechanisms. This dual functionality has been observed to improve pharmacokinetic profiles, including solubility and bioavailability, which are critical factors in successful drug development.

Recent advancements in high-throughput screening (HTS) technologies have enabled researchers to rapidly assess the biological activity of large libraries of compounds. In this context, 1-(1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}cyclopropyl)ethan-1-one has been screened against various kinase panels to evaluate its inhibitory potential. Initial results indicate promising activity against several clinically relevant kinases, warranting further investigation into its mechanism of action and therapeutic applications.

The synthesis of this compound involves sophisticated organic transformations that highlight the expertise required in medicinal chemistry. The introduction of the 4-chloro-pyrrolopyrimidine core necessitates precise regioselective functionalization techniques, while the attachment of the cyclopropyl group requires careful consideration to maintain structural integrity. These synthetic challenges underscore the complexity involved in developing novel heterocyclic compounds for pharmaceutical use.

In conclusion, 1-(1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}cyclopropyl)ethan-1-one (CAS No. 2228898-68-6) represents a significant contribution to the field of chemical biology and drug discovery. Its unique structural features and demonstrated biological activity make it a valuable candidate for further research into treating various diseases. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in shaping future therapeutic strategies.

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